![molecular formula C24H20ClN3O6 B13417181 (S)-[2-[[2-(2-Chlorobenzoyl)-4-nitrophenyl]amino]-1-methyl-2-oxoethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B13417181.png)
(S)-[2-[[2-(2-Chlorobenzoyl)-4-nitrophenyl]amino]-1-methyl-2-oxoethyl]-carbamic Acid Phenylmethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-Benzyl (1-((2-(2-chlorobenzoyl)-4-nitrophenyl)amino)-1-oxopropan-2-yl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a chlorobenzoyl group, and a nitrophenyl group, making it a subject of interest for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (1-((2-(2-chlorobenzoyl)-4-nitrophenyl)amino)-1-oxopropan-2-yl)carbamate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-chlorobenzoyl chloride with an appropriate amine to form an amide intermediate. This intermediate is then reacted with a nitrophenyl compound under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as anhydrous aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
(S)-Benzyl (1-((2-(2-chlorobenzoyl)-4-nitrophenyl)amino)-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form corresponding nitro compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted benzoyl compounds .
科学研究应用
(S)-Benzyl (1-((2-(2-chlorobenzoyl)-4-nitrophenyl)amino)-1-oxopropan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
作用机制
The mechanism of action of (S)-Benzyl (1-((2-(2-chlorobenzoyl)-4-nitrophenyl)amino)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of the nitrophenyl and chlorobenzoyl groups allows for specific interactions with the active sites of these targets, leading to the desired biological effects .
相似化合物的比较
Similar Compounds
Ethyl N-[(2-chlorobenzoyl)amino]carbamate: Similar structure but with an ethyl group instead of a benzyl group.
1-(2-(((2-chlorobenzoyl)amino)ac)carbohydrazonoyl)-2-naphthyl 2-chlorobenzoate: Contains a naphthyl group and a similar chlorobenzoyl moiety.
Uniqueness
(S)-Benzyl (1-((2-(2-chlorobenzoyl)-4-nitrophenyl)amino)-1-oxopropan-2-yl)carbamate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and interactions. This uniqueness makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C24H20ClN3O6 |
|---|---|
分子量 |
481.9 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-1-[2-(2-chlorobenzoyl)-4-nitroanilino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C24H20ClN3O6/c1-15(26-24(31)34-14-16-7-3-2-4-8-16)23(30)27-21-12-11-17(28(32)33)13-19(21)22(29)18-9-5-6-10-20(18)25/h2-13,15H,14H2,1H3,(H,26,31)(H,27,30)/t15-/m0/s1 |
InChI 键 |
IKXUPIVOWREWNT-HNNXBMFYSA-N |
手性 SMILES |
C[C@@H](C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2Cl)NC(=O)OCC3=CC=CC=C3 |
规范 SMILES |
CC(C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2Cl)NC(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



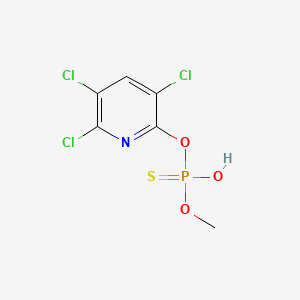
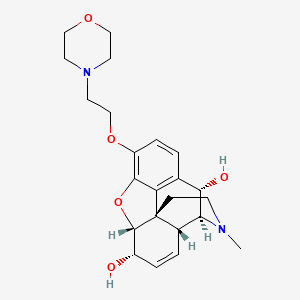

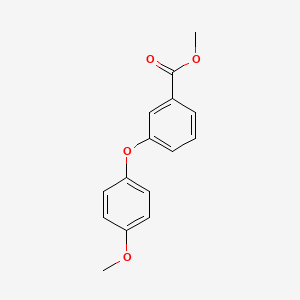
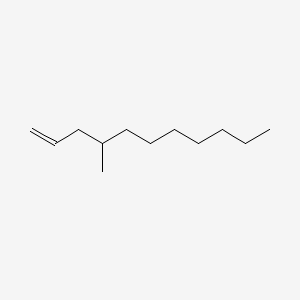
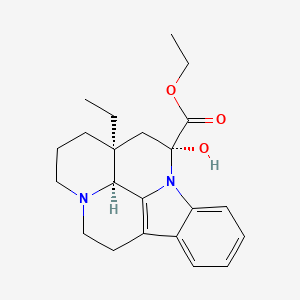

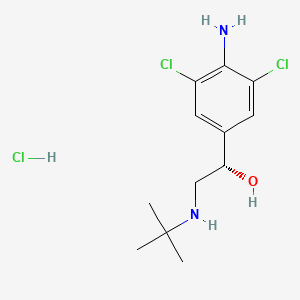
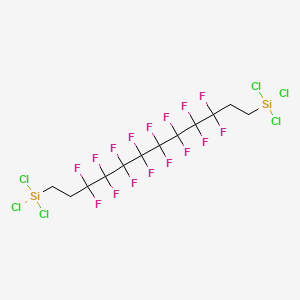
![(4R,4aS,7R,7aR,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol;hydrochloride](/img/structure/B13417169.png)
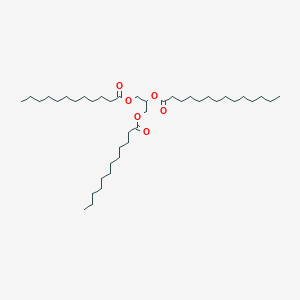

![1-ethyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B13417173.png)
